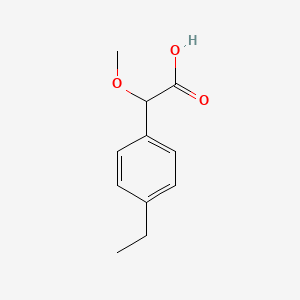
(4-Ethylphenyl)(methoxy)acetic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 has been reported . Another method involves the reaction of methoxybenzene acetonitrile with sodium hydroxide .
Chemical Reactions Analysis
Carboxylic acids like 4-Methoxyphenylacetic acid can donate hydrogen ions if a base is present to accept them . They react with all bases, both organic (for example, the amines) and inorganic . Their reactions with bases, called “neutralizations”, are accompanied by the evolution of substantial amounts of heat .
Physical And Chemical Properties Analysis
4-Methoxyphenylacetic acid does not rapidly react with air or water . It is non-combustible but may decompose upon heating to produce corrosive and/or toxic fumes . Some carboxylic acids are freely or moderately soluble in water .
Applications De Recherche Scientifique
- Field : Organic Chemistry
- Application : 4-Methoxyphenylacetic acid can be used to prepare methyl 4-methoxyphenylacetate .
- Method : This is achieved by esterification with dimethyl carbonate using a mesoporous sulfated zirconia catalyst .
- Results : The specific outcomes or quantitative data for this application are not provided in the source .
- Field : Medicinal Chemistry
- Application : 4-Methoxyphenylacetic acid can be used as a ligand to synthesize pharmacologically important dinuclear gallium (III) and phenyltin (IV) carboxylate metal complexes .
- Method : The specific method of application or experimental procedures are not provided in the source .
- Results : The specific outcomes or quantitative data for this application are not provided in the source .
- Field : Organic Chemistry
- Application : 4-Methoxyphenylacetic acid can be used as a reactant to synthesize hydroxylated (E)-stilbenes .
- Method : This is achieved by reacting with substituted benzaldehydes via the Perkin reaction .
- Results : The specific outcomes or quantitative data for this application are not provided in the source .
- Field : Organic Chemistry
- Application : In Kormos and his team’s research, 4-(3-hydroxyphenoxy) benzoic acid was synthesized from 4-(3-methoxyphenoxy) benzoic acid .
- Method : This is achieved by refluxing it with 48% hydrogen bromide in acetic acid .
- Results : The specific outcomes or quantitative data for this application are not provided in the source .
Synthesis of Methyl 4-Methoxyphenylacetate
Synthesis of Pharmacologically Important Metal Complexes
Synthesis of Hydroxylated (E)-Stilbenes
Synthesis of 4-(3-Hydroxyphenoxy) Benzoic Acid
- Field : Industrial Chemistry
- Application : m-Aryloxy phenols, which can be synthesized from 4-Methoxyphenylacetic acid, are used in the production of plastics, adhesives, and coatings .
- Method : The specific method of application or experimental procedures are not provided in the source .
- Results : These compounds improve the materials’ thermal stability and flame resistance .
- Field : Medicinal Chemistry
- Application : m-Aryloxy phenols have been found to have potential biological activities, including anti-tumor and anti-inflammatory effects .
- Method : The specific method of application or experimental procedures are not provided in the source .
- Results : The specific outcomes or quantitative data for this application are not provided in the source .
Production of Plastics, Adhesives, and Coatings
Potential Biological Activities
- Field : Medicinal Chemistry
- Application : Phenol derivatives, such as 4-Methoxyphenylacetic acid, have high potential for synthesizing bioactive natural products .
- Method : Many synthesis methods have been developed for phenol derivatives, with conventional strategies focusing on functionalizing and transforming functional groups around the aromatic ring .
- Results : The specific outcomes or quantitative data for this application are not provided in the source .
- Field : Polymer Chemistry
- Application : Phenol derivatives, such as 4-Methoxyphenylacetic acid, have been widely researched for the synthesis of conducting polymers .
- Method : The specific method of application or experimental procedures are not provided in the source .
- Results : The specific outcomes or quantitative data for this application are not provided in the source .
Synthesis of Bioactive Natural Products
Production of Conducting Polymers
Safety And Hazards
Propriétés
IUPAC Name |
2-(4-ethylphenyl)-2-methoxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-3-8-4-6-9(7-5-8)10(14-2)11(12)13/h4-7,10H,3H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URDSCAFPMJBAAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Ethylphenyl)-2-methoxyacetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



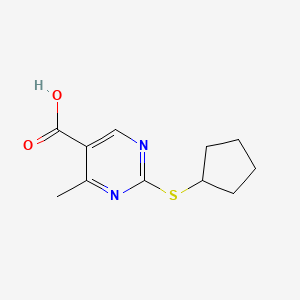
![6-(Piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1457589.png)
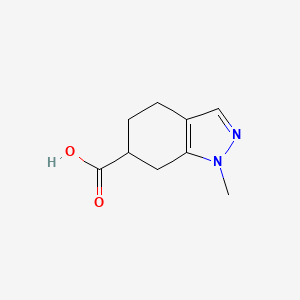
![9-Bromo-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole](/img/structure/B1457592.png)
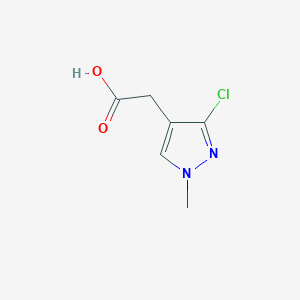


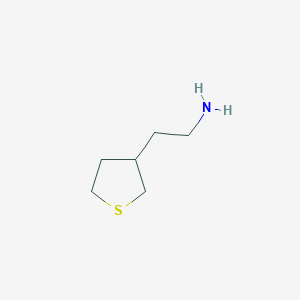
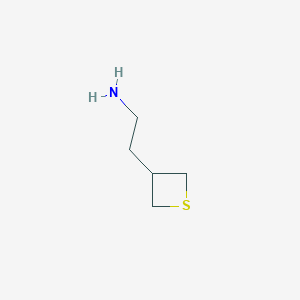
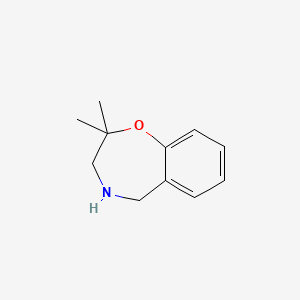
![8-Chloro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1457604.png)

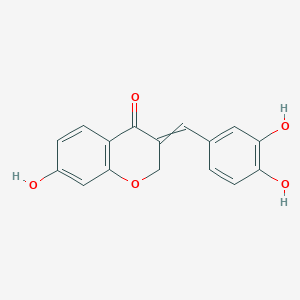
![[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methanamine](/img/structure/B1457609.png)